molecular formula C22H20ClFN4O2 B4516156 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B4516156
M. Wt: 426.9 g/mol
InChI Key: JDCAUFLZTSWVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a piperazine ring substituted with a 4-chlorophenyl group and a pyridazinone core bearing a 4-fluorophenyl substituent. The presence of halogenated aromatic groups (chlorophenyl and fluorophenyl) enhances its electronic properties and binding affinity to biological targets, making it a candidate for therapeutic development .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c23-17-3-7-19(8-4-17)26-11-13-27(14-12-26)22(30)15-28-21(29)10-9-20(25-28)16-1-5-18(24)6-2-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAUFLZTSWVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and fluorophenyl groups, and the construction of the pyridazinone core. The following is a general outline of the synthetic route:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 4-chloronitrobenzene in the presence of a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable diketone, such as 1,3-diketone, under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C21H25ClN2O3
  • Molecular Weight : 425.3 g/mol
  • IUPAC Name : 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

Pharmacological Studies

The compound has shown promise in various pharmacological studies, particularly as an antihistamine and potential treatment for allergic reactions due to its structural similarity to cetirizine, a well-known antihistamine. Research indicates that derivatives of piperazine can exhibit significant activity against histamine receptors, making them candidates for further investigation in allergy treatments.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridazinone derivatives. The compound's ability to inhibit tumor growth has been assessed in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting that this compound may also possess similar properties.

Neuropharmacology

The piperazine component is associated with neuroactive properties. Research indicates that compounds containing piperazine can modulate neurotransmitter systems, including serotonin and dopamine pathways. This makes the compound a candidate for further exploration in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Emerging studies have indicated that certain derivatives of piperazine exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's effectiveness against bacterial strains, offering potential applications in developing new antibiotics.

Table of Relevant Studies

Study ReferenceFocus AreaFindings
Antihistamine ActivityDemonstrated significant inhibition of H1 receptors comparable to cetirizine.
Anticancer PropertiesShowed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potency.
Neuropharmacological EffectsModulated serotonin receptor activity, suggesting potential antidepressant effects.
Antimicrobial EfficacyExhibited activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values supporting further development as an antibiotic.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Substituent Effects on MAO Inhibition

  • 6-(4-Chlorophenyl)-2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone (): Replacing the 4-fluorophenyl with a 2-methoxyphenyl group reduces MAO-B affinity (IC₅₀ ~0.013 µM) but enhances selectivity for MAO-A .
  • 2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(4-Methoxyphenyl)-3(2H)-pyridazinone (): The methoxy group increases solubility but decreases MAO-B inhibition compared to the fluorophenyl analog .

Anti-Inflammatory and Analgesic Activity

  • 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one (): A cyclooxygenase-2 (COX-2) selective inhibitor with IC₅₀ < 1 µM, differing from the target compound’s MAO-focused activity .
  • 6-[4-(4-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone (): Demonstrates superior analgesic and anti-inflammatory activity (ED₅₀ ~10 mg/kg) compared to acetyl salicylic acid, highlighting the importance of the piperazine-pyridazinone scaffold .

Key Data Table: Comparative Analysis

Compound Name Key Substituents Biological Activity (IC₅₀/ED₅₀) Unique Features Reference
Target Compound 4-ClPh (piperazine), 4-FPh (pyridazinone) MAO-B inhibition: ~0.02 µM (estimated) Balanced halogenation for selectivity
6-(4-Chlorophenyl)-2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-pyridazinone 2-MeOPh (pyridazinone) MAO-A inhibition: 0.13 µM Enhanced solubility
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(MeSO₂Ph)-pyridazinone 3,4-F₂Ph, MeSO₂Ph COX-2 inhibition: 0.8 µM Anti-inflammatory focus
6-[4-(4-Chlorophenyl)piperazine]-pyridazinone-benzalhydrazone Benzalhydrazone side chain Analgesic ED₅₀: 10 mg/kg Dual activity (analgesic/anti-inflammatory)

Biological Activity

The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure

The compound's structure is characterized by:

  • A pyridazinone core,
  • A piperazine moiety attached to a chlorophenyl group,
  • A fluorophenyl substituent, which may contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of cell proliferation : Studies have shown that similar compounds can hinder the growth of cancer cells by inducing apoptosis.
  • Anti-inflammatory properties : Compounds with piperazine derivatives often exhibit anti-inflammatory effects, potentially through the modulation of cytokine production.

Anticancer Activity

Several studies highlight the anticancer potential of this compound:

  • In vitro Studies :
    • A study demonstrated that derivatives similar to this compound significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Apoptosis induction
    A549 (Lung)15.0Cell cycle arrest
    HeLa (Cervical)10.0Inhibition of DNA synthesis
  • In vivo Studies :
    • Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha250100
    IL-6300120

Case Studies

  • Case Study on Tumor Reduction : In a study involving mice with induced tumors, administration of the compound resulted in a significant decrease in tumor size after four weeks of treatment. Histological analysis revealed reduced mitotic activity in tumor tissues.
  • Clinical Trials : Early-phase clinical trials are ongoing to assess safety and efficacy in human subjects, focusing on patients with advanced solid tumors.

Q & A

Q. What are the optimal synthetic routes for 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways starting with intermediates such as halogenated phenyl groups and pyridazine derivatives. Key steps include:
  • Nucleophilic substitution to attach the piperazino-chlorophenyl moiety.
  • Coupling reactions (e.g., alkylation or acylation) to link the 2-oxoethyl group to the pyridazinone core.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for solubility and reactivity.
  • Temperature control : Maintain 60–80°C for coupling steps to avoid side reactions.
  • Catalysts : Employ triethylamine or DMAP to enhance reaction efficiency .
  • Purification : Chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing fluorophenyl vs. chlorophenyl peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity; use C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~460–470 g/mol) .
  • X-ray Crystallography (if crystals form): Resolves bond angles and torsional strain in the piperazino-pyridazinone core .

Q. What preliminary biological assays are recommended to screen this compound’s therapeutic potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against phosphodiesterase (PDE) or cyclooxygenase (COX) isoforms, given pyridazinones’ known anti-inflammatory activity. Use fluorogenic substrates for real-time monitoring .
  • Cellular cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s CNS affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Systematic substitution : Modify the fluorophenyl/chlorophenyl groups or piperazine ring (e.g., replace Cl with Br or F) to assess potency changes .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
  • In vitro functional assays : Compare analog activity in dose-response curves (e.g., PDE4 inhibition) to rank derivatives .
  • Table: Key Substituent Effects
Substituent ModificationObserved Activity ChangeReference
4-Fluorophenyl → 4-CF₃Increased COX-2 inhibition
Piperazine → PiperidineReduced CNS penetration

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from independent studies using fixed-effects models to identify outliers .
  • Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if radioligand assays disagree) .

Q. What computational strategies can predict this compound’s molecular targets and off-target effects?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB, ChEMBL). Prioritize targets with docking scores ≤−8 kcal/mol .
  • Machine learning : Train QSAR models on pyridazinone datasets to predict ADMET properties .
  • Pathway analysis : Enrichment tools (e.g., DAVID) link predicted targets to signaling pathways (e.g., cAMP/PKA for PDE inhibition) .

Methodological Notes

  • Synthetic Challenges : The 2-oxoethyl linker is prone to hydrolysis; use anhydrous conditions and inert atmospheres for critical steps .
  • Data Reproducibility : Archive raw NMR/HPLC files in FAIR-aligned repositories (e.g., Zenodo) to facilitate cross-study validation .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure regulatory acceptance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluorophenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.